molecular formula C13H18F3NO4S B8191887 3-Trifluoromethoxy-piperidine Tosylate

3-Trifluoromethoxy-piperidine Tosylate

Cat. No.: B8191887
M. Wt: 341.35 g/mol
InChI Key: PYCYWBQKBLMDIU-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-piperidine Tosylate is a chemical compound that features a trifluoromethoxy group attached to a piperidine ring, which is further modified with a tosylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethoxy-piperidine Tosylate typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the trifluoromethoxylation reaction, which can be achieved using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize readily available organic precursors and fluorinating agents such as cesium fluoride to generate the trifluoromethoxy anion on demand .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-piperidine Tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-piperidine Tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate various biological processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethoxy-piperidine Tosylate is unique due to the presence of both the trifluoromethoxy and tosylate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-(trifluoromethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-6(8,9)11-5-2-1-3-10-4-5/h2-5H,1H3,(H,8,9,10);5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCYWBQKBLMDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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